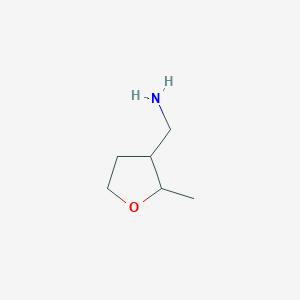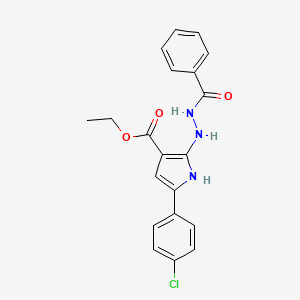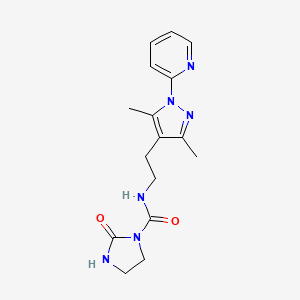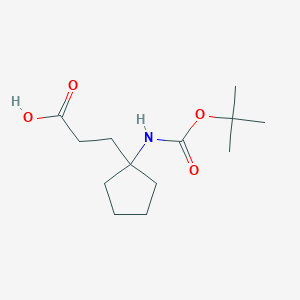
1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H14N8OS and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds with similar structures has focused on developing efficient synthesis methods and understanding their chemical properties. For instance, Li et al. (2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds using microwave irradiation, yielding satisfactory products and highlighting a preference for microwave conditions over conventional heating for reduced reaction time (Li & Chen, 2008).
Biological Activities
Compounds containing pyridine, thiazole, and triazole rings have been synthesized and evaluated for their biological activities. For example, Abdelriheem et al. (2017) synthesized new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing a 1,2,3-triazole moiety and assessed their potential as antimicrobial agents. This study illustrates the broad interest in exploiting these heterocyclic compounds for antimicrobial applications (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Antioxidant Properties
The antioxidant potential of heterocyclic compounds is another area of interest. Kaddouri et al. (2020) explored novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties for their antioxidant activities. Their study underscores the significance of structural design in enhancing antioxidant efficacy, providing insights into the development of potent antioxidants (Kaddouri, Abrigach, Yousfi, El Kodadi, & Touzani, 2020).
Application in Material Science
Additionally, compounds with such structural features have found applications in material science. Happ et al. (2011) synthesized a statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system and an acceptor-type [Ru(bpy)2(2-(triazol-4-yl)pyridine)]2+ chromophore, demonstrating a direct Forster resonance energy transfer from the thiazole to the ruthenium(II) subunit. This research highlights the potential of these compounds in developing advanced materials with specific optical properties (Happ, Schäfer, Menzel, Hager, Winter, Popp, Beckert, Dietzek, & Schubert, 2011).
Propiedades
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8OS/c26-16(22-17-21-15(11-27-17)14-3-1-2-6-19-14)20-9-12-10-25(24-23-12)13-4-7-18-8-5-13/h1-8,10-11H,9H2,(H2,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZIZDVTOWBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2733119.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2733123.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2733135.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2733140.png)
![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)